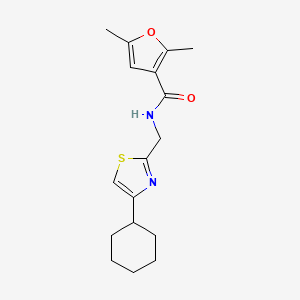

![molecular formula C7H12ClF2N B2916629 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2551120-64-8](/img/structure/B2916629.png)

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

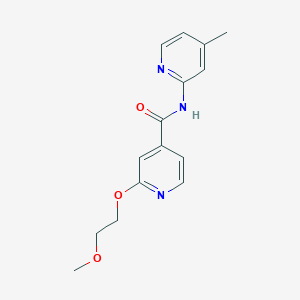

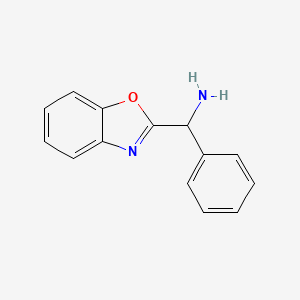

“3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2416237-54-0 . It has a molecular weight of 237.6 . It is stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[1.1.1]pentane derivatives, has been documented . The key synthesis step was an addition of difluorocarbene (:CF 2) to bicyclo[1.1.0]butanes .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

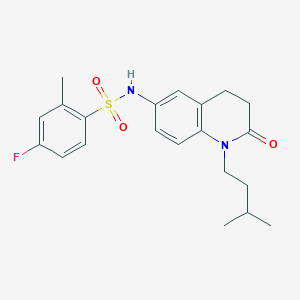

- The bicyclo[1.1.1]pentane scaffold, including 3-alkylbicyclo[1.1.1]pentan-1-amines, is an effective bioisostere for aromatic rings and tert-butyl groups. A method to synthesize these compounds directly from [1.1.1]propellane has been developed, which is significant for pharmaceutical applications (Hughes et al., 2019).

Medicinal Chemistry Applications

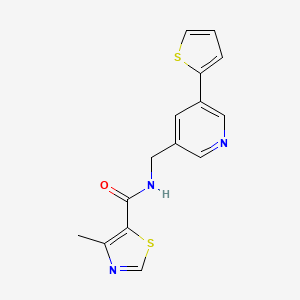

- Bicyclo[1.1.1]pentan-1-amine serves as a unique moiety in medicinal chemistry. The development of new routes to this compound, like the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, showcases its growing importance and potential in drug development (Goh et al., 2014).

- Radical multicomponent carboamination of [1.1.1]propellane is a method to synthesize multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable in drug design due to their three-dimensional, small-ring scaffolds (Kanazawa et al., 2017).

Advanced Synthetic Methods

- The synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes, which are useful in medicinal chemistry as surrogates for various chemical groups, has been achieved through highly diastereoselective asymmetric enolate functionalization (Wong et al., 2019).

- Strain-release heteroatom functionalization is a methodology that facilitates the installation of small, strained ring systems like bicyclo[1.1.1]pentane in drug molecules. This approach is pivotal in modifying lead compounds in drug discovery (Lopchuk et al., 2017).

Bioisosteres in Drug Discovery

- Difluoro-substituted bicyclo[1.1.1]pentanes are proposed as saturated bioisosteres of the benzene ring in drug discovery projects. Their synthesis involves the addition of difluorocarbene to bicyclo[1.1.0]butanes, highlighting their potential in medicinal chemistry (Bychek et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVJNJGIPYIGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)CC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916550.png)

![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)

![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)